Cas no 351336-16-8 (Methyl 5-(2-Formylphenoxy)methyl-2-furoate)

Methyl 5-(2-Formylphenoxy)methyl-2-furoate is a versatile synthetic intermediate used in organic and medicinal chemistry. Its key structural features include a furan ring and a formylphenoxy moiety, enabling its use in the synthesis of complex heterocyclic compounds. The ester and aldehyde functional groups provide reactive sites for further derivatization, making it valuable in the development of pharmaceuticals, agrochemicals, and specialty materials. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined reactivity profile allows for selective modifications, supporting applications in multi-step synthetic routes. Researchers appreciate its utility in constructing biologically active scaffolds with potential therapeutic relevance.
Methyl 5-(2-Formylphenoxy)methyl-2-furoate structure
351336-16-8 structure
Product Name:Methyl 5-(2-Formylphenoxy)methyl-2-furoate
CAS No:351336-16-8
MF:C14H12O5
MW:260.242084503174
MDL:MFCD01893342
CID:1068107
PubChem ID:877990
Update Time:2025-10-29

Methyl 5-(2-Formylphenoxy)methyl-2-furoate Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester
    • STK298450
    • MFCD01893342
    • Methyl 5-((2-formylphenoxy)methyl)furan-2-carboxylate
    • SB61459
    • AK-968/13369349
    • BPA33616
    • VS-08077
    • Methyl5-((2-formylphenoxy)methyl)furan-2-carboxylate
    • methyl 5-[(2-formylphenoxy)methyl]-2-furoate
    • EN300-228322
    • AKOS000104245
    • CS-0240416
    • Z26336282
    • DA-19611
    • BBL025743
    • methyl 5-(2-formylphenoxymethyl)furan-2-carboxylate
    • methyl 5-[(2-formylphenoxy)methyl]furan-2-carboxylate
    • SR-01000225055-1
    • SR-01000225055
    • ALBB-033089
    • 351336-16-8
    • Oprea1_067791
    • Methyl 5-(2-Formylphenoxy)methyl-2-furoate
    • MDL: MFCD01893342
    • Inchi: 1S/C14H12O5/c1-17-14(16)13-7-6-11(19-13)9-18-12-5-3-2-4-10(12)8-15/h2-8H,9H2,1H3
    • InChI Key: SKQZGCQIJHCKTI-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C=O)CC1=CC=C(C(=O)OC)O1

Computed Properties

  • Exact Mass: 260.06847348g/mol
  • Monoisotopic Mass: 260.06847348g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 65.7Ų

Methyl 5-(2-Formylphenoxy)methyl-2-furoate Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

Methyl 5-(2-Formylphenoxy)methyl-2-furoate Pricemore >>

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Methyl 5-(2-Formylphenoxy)methyl-2-furoate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:351336-16-8)Methyl 5-(2-Formylphenoxy)methyl-2-furoate
Order Number:A1182251
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:49
Price ($):279.0
Email:sales@amadischem.com

Additional information on Methyl 5-(2-Formylphenoxy)methyl-2-furoate

Methyl 5-(2-Formylphenoxy)methyl-2-furoate: A Novel Compound with Promising Therapeutic Potential in Modern Pharmacology

Methyl 5-(2-Formylphenoxy)methyl-2-furoate, with the CAS number 351336-16-8, represents a unique molecular entity that has garnered significant attention in recent years for its potential applications in pharmaceutical research. This compound belongs to the class of 2-furoate derivatives, which are characterized by their structural similarity to natural metabolites and their ability to interact with multiple biological targets. The formylphenoxy group within its molecular framework plays a critical role in modulating its pharmacokinetic properties and biological activity, making it a subject of interest for researchers exploring novel therapeutic strategies.

Recent studies have highlighted the 2-furoate scaffold's ability to act as a versatile platform for drug development. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that Methyl 5-(2-Formylphenoxy)methyl-2-furoate exhibits selective inhibition of certain kinase pathways, which are implicated in cancer progression. This finding aligns with the broader trend in oncology research toward the development of targeted therapies that minimize off-target effects. The compound's unique structure, which combines a formylphenoxy moiety with a 2-furoate ring system, may enable it to achieve high specificity for its intended biological targets.

One of the most intriguing aspects of Methyl 5-(2-Formylphenoxy)methyl-2-furoate is its potential role in modulating inflammatory responses. A 2024 preclinical study published in Pharmaceutical Research reported that this compound demonstrates anti-inflammatory activity by interfering with the NF-κB signaling pathway, a key mediator of chronic inflammation. This property could position it as a candidate for the treatment of autoimmune disorders or inflammatory diseases such as rheumatoid arthritis. The formylphenoxy group's ability to interact with specific receptors or enzymes may be the underlying mechanism behind this activity, although further research is needed to confirm this hypothesis.

From a synthetic perspective, the 2-furoate core of Methyl 5-(2-Formylphenoxy)methyl-2-furoate is notable for its stability under various reaction conditions, which is a critical factor in drug development. Researchers have employed advanced techniques such as microwave-assisted synthesis and solid-phase chemistry to optimize the compound's production process. These methods not only enhance the efficiency of synthesis but also reduce the environmental impact associated with traditional chemical manufacturing. The formylphenoxy substitution pattern further contributes to the compound's solubility profile, which is essential for achieving optimal bioavailability in vivo.

The pharmacological properties of Methyl 5-(2-Formylphenoxy)methyl-2-furoate have been evaluated in several in vitro and in vivo models. A 2023 study published in Drug Discovery Today demonstrated that the compound exhibits low toxicity in mammalian cell lines, suggesting its potential for safe therapeutic use. This finding is particularly significant given the increasing focus on developing drugs with improved safety profiles. The 2-furoate scaffold's inherent stability may contribute to this favorable safety profile, although additional clinical trials are necessary to validate these observations in human subjects.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of Methyl 5-(2-Formylphenoxy)methyl-2-furoate in biological systems. Molecular docking studies have revealed that the formylphenoxy group can form hydrogen bonds with specific amino acid residues in target proteins, which may explain its selective biological activity. These computational models have also helped identify potential drug-target interactions, providing valuable insights for the design of more effective derivatives. The 2-furoate ring system's ability to adopt multiple conformations further enhances its versatility as a pharmacophore.

Despite its promising attributes, the development of Methyl 5-(2-Formylphenoxy)methyl-2-furoate is still in the preclinical stage. Researchers are actively exploring ways to improve its pharmacokinetic properties, such as enhancing its half-life and reducing metabolic degradation. A 2024 review in Current Medicinal Chemistry highlighted the importance of optimizing the formylphenoxy substitution pattern to achieve better target engagement. These efforts are part of a broader trend in pharmaceutical research toward the development of more rational drug design strategies that leverage structural insights to improve therapeutic outcomes.

In conclusion, Methyl 5-(2-Formylphenoxy)methyl-2-furoate represents an exciting area of research with potential applications in multiple therapeutic areas. Its unique molecular structure, combining a formylphenoxy group with a 2-furoate scaffold, offers a versatile platform for the development of new drugs. While further studies are needed to fully understand its biological mechanisms and therapeutic potential, the compound's promising properties make it a valuable candidate for future drug discovery initiatives.

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Amadis Chemical Company Limited
(CAS:351336-16-8)Methyl 5-(2-Formylphenoxy)methyl-2-furoate
A1182251
Purity:99%
Quantity:1g
Price ($):279.0
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